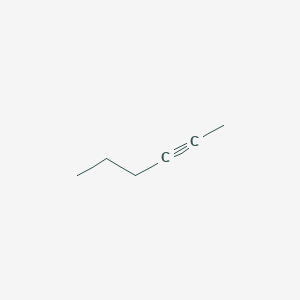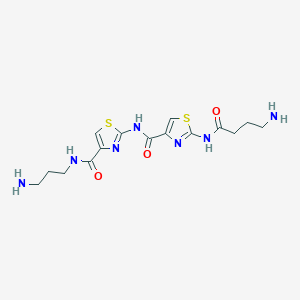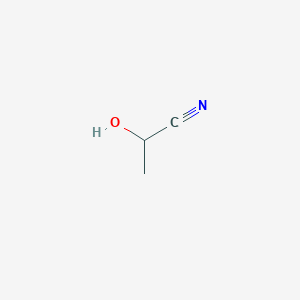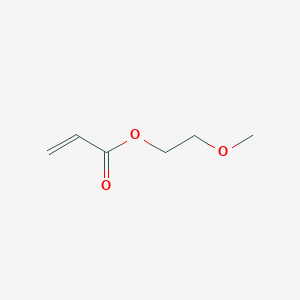
(2-Fluoro-4-nitrophenyl)hydrazine
Overview
Description
“(2-Fluoro-4-nitrophenyl)hydrazine” is an organic compound with the chemical formula C6H6FN3O2 . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . The compound appears as a powder .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-4-nitrophenyl)hydrazine” is 171.13 . The IUPAC name is also “(2-fluoro-4-nitrophenyl)hydrazine” and it has a PubChem CID of 3809170 . The Standard InchI is InChI=1S/C6H6FN3O2/c7-5-3-4 (10 (11)12)1-2-6 (5)9-8/h1-3-9H-8H2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(2-Fluoro-4-nitrophenyl)hydrazine can be used in the synthesis of various heterocyclic compounds, such as oxadiazoles, which have applications in medicinal chemistry. For example, 1,3,4-oxadiazole derivatives have been synthesized from related compounds and have shown potential in pharmaceutical research .
Antimicrobial and Anticancer Agents
Hydrazide-hydrazone class compounds, which can be derived from (2-Fluoro-4-nitrophenyl)hydrazine, are being explored for their antimicrobial and anticancer properties. This class of compounds has shown promise in treating infections and cancer .
Colorimetric and Fluorescent Probes
Compounds similar to (2-Fluoro-4-nitrophenyl)hydrazine can be used to develop colorimetric and fluorescent probes for detecting various analytes. For instance, a probe developed for hydrazine detection shows a significant fluorescence response upon reaction with hydrazine .
Mechanism of Action
Target of Action
Hydrazine derivatives, in general, have been found to interact with a variety of biological targets .
Mode of Action
Hydrazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Hydrazine derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A study on p-nitrophenyl hydrazones suggested that these compounds have good drug-likeness and metabolically stable properties .
Result of Action
Hydrazine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of hydrazine derivatives .
Safety and Hazards
“(2-Fluoro-4-nitrophenyl)hydrazine” is considered hazardous. It is a flammable solid and may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGUKRKBLHYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396727 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-nitrophenyl)hydrazine | |
CAS RN |
127350-92-9 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)










